Cas no 884-68-4 (Allosecurinine)

Allosecurinine structure
Allosecurinine structure
상품 이름:Allosecurinine
CAS 번호:884-68-4
MF:C13H15NO2
메가와트:217.263703584671
CID:722971
PubChem ID:267769

Allosecurinine 화학적 및 물리적 성질

이름 및 식별자

    • 8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6S,11aS,11bS)-
    • Allosecurinin
    • Phyllochrysine
    • 2-Allosecurinine
    • Allosecurinine
    • Virosecurinine
    • Securinin
    • NSC107414
    • NSC107415
    • Securinine, (-)-
    • Viroallosecurinine
    • 2-Allosecurinine (8CI)
    • Allasecurinine
    • NSC107413
    • (6S,11aS,11bS)-9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one (ACI)
    • Phyllochrysine (6CI, 7CI)
    • Securinan-11-one, (2α)- (ZCI)
    • (-)-Allosecurinine
    • (-)-Phyllochrysine
    • NSC 107415
    • FT-0776207
    • CHEMBL1965517
    • SWZMSZQQJRKFBP-UHFFFAOYSA-N
    • NSC-107414
    • (7beta,9beta)securinan-11-one
    • Securinan-11-one, (2alpha)-
    • Securinan-11-one, (7beta,9beta)-
    • 884-68-4
    • NSC-107415
    • NCI60_000178
    • Securinan-11-one, (2.alpha.)-
    • HMS1607C11
    • AKOS015960902
    • AC-12486
    • BRD-A08521080-001-01-5
    • 1071758-20-7
    • 14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
    • SCHEMBL15426160
    • NCI60_000177
    • F82120
    • NSC326131
    • 14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one
    • Oprea1_546685
    • NCI60_000179
    • 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one
    • 1857-30-3
    • Benzofurano[7a,7,6-a,b]indolisin-2(1H)-one, 5a,7,8,9,10,10a,10b,11-octahydro-
    • EN300-295530
    • HMS3373F18
    • NSC 326131
    • NSC-326131
    • XA176463
    • CHEBI:181210
    • DTXSID00859919
    • 14-OXA-7-AZATETRACYCLO[6.6.1.0(1),(1)(1).0(2),?]PENTADECA-9,11-DIEN-13-ONE
    • DA-70715
    • 인치: 1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m1/s1
    • InChIKey: SWZMSZQQJRKFBP-MDZLAQPJSA-N
    • 미소: O=C1C=C2[C@]3(C[C@@H](C=C2)N2CCCC[C@@H]32)O1

계산된 속성

  • 정밀분자량: 217.11000
  • 동위원소 질량: 217.110278721 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 426
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 3
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.1
  • 분자량: 217.26
  • 토폴로지 분자 극성 표면적: 29.5

실험적 성질

  • 밀도: 1.30±0.1 g/cm3(Predicted)
  • 융해점: 136-138 °C
  • 비등점: 459.0±45.0 °C(Predicted)
  • PSA: 29.54000
  • LogP: 1.34290
  • 산도 계수(pKa): 8.29±0.20(Predicted)

Allosecurinine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y1251969-5mg
8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6S,11aS,11bS)-
884-68-4 99%
5mg
$295 2024-06-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5800-100 mg
Allosecurinin
884-68-4 98.00%
100MG
¥19200.00 2022-04-26
ChemScence
CS-0022557-50mg
Allosecurinine
884-68-4 99.73%
50mg
$1650.0 2022-04-26
MedChemExpress
HY-N2377-10mg
Allosecurinine
884-68-4 99.73%
10mg
¥5500 2023-08-31
MedChemExpress
HY-N2377-50mg
Allosecurinine
884-68-4
50mg
¥16500 2021-07-08
S e l l e c k ZHONG GUO
S0917-1mg
Allosecurinin
884-68-4 99.87%
1mg
¥1274.25 2023-09-15
MedChemExpress
HY-N2377-5mg
Allosecurinine
884-68-4 99.73%
5mg
¥3500 2023-08-31
1PlusChem
1P004CLY-10mg
8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6S,11aS,11bS)-
884-68-4 99%
10mg
$666.00 2024-04-20
1PlusChem
1P004CLY-50mg
8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6S,11aS,11bS)-
884-68-4 99%
50mg
$1925.00 2024-04-20
eNovation Chemicals LLC
Y1251969-50mg
8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6S,11aS,11bS)-
884-68-4 99%
50mg
$1775 2025-02-19

Allosecurinine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Triethylamine ,  Lithium bromide Solvents: Tetrahydrofuran ;  rt; 8 h, rt
1.2 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1.5 h, rt
2.4 Reagents: Water ;  rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
3.2 Reagents: Sodium bicarbonate
3.3 Reagents: Silica Solvents: Acetone ;  84 h, rt
참조
Total synthesis of (-)-allosecurinine
Leduc, Andrew B.; et al, Angewandte Chemie, 2008, 47(41), 7945-7948

합성회로 2

반응 조건
1.1 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ;  72 h, 23 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, 23 °C
참조
Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core
Park, Sangbin ; et al, Nature Communications, 2022, 13(1),

합성회로 3

반응 조건
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran ;  3.5 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Reagents: Methanesulfonyl chloride ;  30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
2.5 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
참조
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

합성회로 4

반응 조건
1.1 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Tetrahydrofuran ;  rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt
참조
Investigating Biogenetic Hypotheses of the Securinega Alkaloids: Enantioselective Total Syntheses of Secu'amamine E/ent-Virosine A and Bubbialine
Wehlauch, Robin; et al, Organic Letters, 2017, 19(3), 548-551

합성회로 5

반응 조건
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ;  72 h, 23 °C
2.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
2.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, 23 °C
참조
Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core
Park, Sangbin ; et al, Nature Communications, 2022, 13(1),

합성회로 6

반응 조건
1.1 Solvents: Diethyl ether ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  45 min, 0 °C
1.3 Reagents: Triisopropylsilyl triflate ;  overnight, rt
1.4 Solvents: Diethyl ether ;  rt → -78 °C
1.5 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid ;  5 min, -78 °C; 5 min, -78 °C
1.6 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran ;  3.5 h, reflux
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Reagents: Methanesulfonyl chloride ;  30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
3.5 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
참조
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

합성회로 7

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine ,  Lithium bromide Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1.5 h, rt
2.4 Reagents: Water ;  rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
3.2 Reagents: Sodium bicarbonate
3.3 Reagents: Silica Solvents: Acetone ;  84 h, rt
참조
Total synthesis of (-)-allosecurinine
Leduc, Andrew B.; et al, Angewandte Chemie, 2008, 47(41), 7945-7948

합성회로 8

반응 조건
1.1 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ;  12 h, 23 °C
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  30 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ;  72 h, 23 °C
3.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
3.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, 23 °C
참조
Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core
Park, Sangbin ; et al, Nature Communications, 2022, 13(1),

합성회로 9

반응 조건
1.1 Reagents: Trifluoroacetic acid ;  10 d, rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Ethanol ;  30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  1 h, rt
2.3 Reagents: Potassium carbonate ;  30 min, rt
참조
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

합성회로 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 75 °C; 3 h, 75 °C
2.1 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Tetrahydrofuran ;  rt; 24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt
참조
Investigating Biogenetic Hypotheses of the Securinega Alkaloids: Enantioselective Total Syntheses of Secu'amamine E/ent-Virosine A and Bubbialine
Wehlauch, Robin; et al, Organic Letters, 2017, 19(3), 548-551

합성회로 11

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Silica Solvents: Acetone ;  84 h, rt
참조
Total synthesis of (-)-allosecurinine
Leduc, Andrew B.; et al, Angewandte Chemie, 2008, 47(41), 7945-7948

합성회로 12

반응 조건
1.1 Catalysts: Tungsten hexacarbonyl Solvents: Dimethylformamide ,  Toluene ;  0.5 h, 140 °C
참조
Tungsten-Promoted Hetero-Pauson-Khand Cycloaddition: Application to the Total Synthesis of (-)-Allosecurinine
Chirkin, Egor; et al, Synthesis, 2019, 51(9), 2001-2006

합성회로 13

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  10 h, 45 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 75 °C; 3 h, 75 °C
3.1 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Tetrahydrofuran ;  rt; 24 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt
참조
Investigating Biogenetic Hypotheses of the Securinega Alkaloids: Enantioselective Total Syntheses of Secu'amamine E/ent-Virosine A and Bubbialine
Wehlauch, Robin; et al, Organic Letters, 2017, 19(3), 548-551

합성회로 14

반응 조건
1.1 Solvents: Diethyl ether ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  45 min, 0 °C
1.3 Reagents: Triisopropylsilyl triflate ;  overnight, rt
1.4 Solvents: Diethyl ether ;  rt → -78 °C
1.5 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid ;  5 min, -78 °C; 5 min, -78 °C
1.6 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran ;  3.5 h, reflux
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Reagents: Methanesulfonyl chloride ;  30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
3.5 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
참조
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

합성회로 15

반응 조건
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Ethanol ;  30 min, 0 °C
1.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  1 h, rt
1.3 Reagents: Potassium carbonate ;  30 min, rt
참조
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

합성회로 16

반응 조건
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1.5 h, rt
1.4 Reagents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
2.2 Reagents: Sodium bicarbonate
2.3 Reagents: Silica Solvents: Acetone ;  84 h, rt
참조
Total synthesis of (-)-allosecurinine
Leduc, Andrew B.; et al, Angewandte Chemie, 2008, 47(41), 7945-7948

합성회로 17

반응 조건
1.1 Solvents: Dichloromethane ;  rt → -78 °C
1.2 Reagents: Triisopropylsilyl triflate ;  5 min, -78 °C; 45 min, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C → rt
2.1 Reagents: Trifluoroacetic acid ;  10 d, rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Ethanol ;  30 min, 0 °C
3.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  1 h, rt
3.3 Reagents: Potassium carbonate ;  30 min, rt
참조
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

합성회로 18

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  15 min, -78 °C; 30 min, -78 °C → rt
2.1 Catalysts: Tungsten hexacarbonyl Solvents: Dimethylformamide ,  Toluene ;  0.5 h, 140 °C
참조
Tungsten-Promoted Hetero-Pauson-Khand Cycloaddition: Application to the Total Synthesis of (-)-Allosecurinine
Chirkin, Egor; et al, Synthesis, 2019, 51(9), 2001-2006

합성회로 19

반응 조건
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt
참조
Investigating Biogenetic Hypotheses of the Securinega Alkaloids: Enantioselective Total Syntheses of Secu'amamine E/ent-Virosine A and Bubbialine
Wehlauch, Robin; et al, Organic Letters, 2017, 19(3), 548-551

합성회로 20

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Methanesulfonyl chloride ;  30 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.5 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
참조
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

합성회로 21

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3.5 h, 0 °C
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  10 min, -78 °C
2.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ;  15 min, -78 °C; 30 min, -78 °C → rt
3.1 Catalysts: Tungsten hexacarbonyl Solvents: Dimethylformamide ,  Toluene ;  0.5 h, 140 °C
참조
Tungsten-Promoted Hetero-Pauson-Khand Cycloaddition: Application to the Total Synthesis of (-)-Allosecurinine
Chirkin, Egor; et al, Synthesis, 2019, 51(9), 2001-2006

Allosecurinine Raw materials

Allosecurinine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:884-68-4)Allosecurinine
A1040370
순결:99%/99%
재다:50mg/100mg
가격 ($):192.0/475.0